![molecular formula C14H18ClNO B13898310 1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone](/img/structure/B13898310.png)
1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorobutyl group attached to an isoindoline ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone typically involves the reaction of 4-chlorobutylamine with phthalic anhydride to form the isoindoline intermediate. This intermediate is then reacted with acetyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: 1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides or other substituted derivatives
科学的研究の応用
1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Shares the chlorobutyl group but differs in the core structure.
2-(4-Chlorobutyl)-1,3-dioxolane: Contains a similar chlorobutyl group but has a dioxolane ring instead of an isoindoline ring
Uniqueness: 1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone is unique due to its isoindoline core, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H18ClNO |
|---|---|
分子量 |
251.75 g/mol |
IUPAC名 |
1-[5-(4-chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone |
InChI |
InChI=1S/C14H18ClNO/c1-11(17)16-9-13-6-5-12(4-2-3-7-15)8-14(13)10-16/h5-6,8H,2-4,7,9-10H2,1H3 |
InChIキー |
OOSHLRLIZDYRAA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC2=C(C1)C=C(C=C2)CCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)
![5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13898238.png)
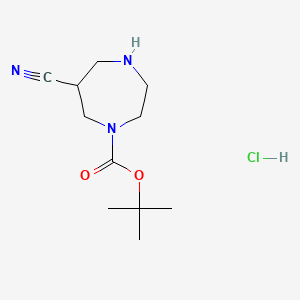
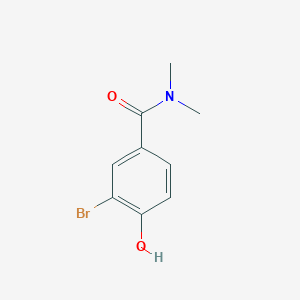
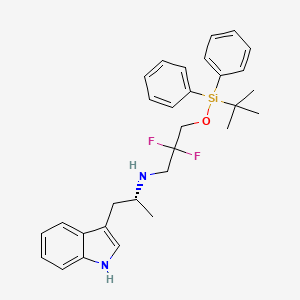

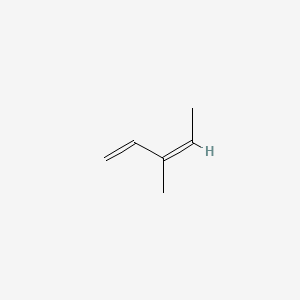

![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride](/img/structure/B13898295.png)
![[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride](/img/structure/B13898296.png)
![[6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13898297.png)
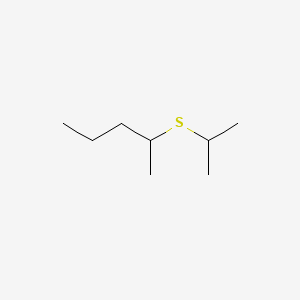
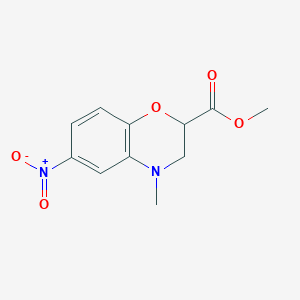
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)
